3-Bromo-4-methyl-2-nitrobenzoic acid
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Overview
Description
3-Bromo-4-methyl-2-nitrobenzoic acid: is a benzoic acid derivative characterized by the presence of bromine, methyl, and nitro functional groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various chemical entities .
Mechanism of Action
Target of Action
It’s known that nitrobenzoic acid derivatives can interact with various biological targets depending on their specific structure .
Mode of Action
Nitro compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The bromomethyl group can also participate in free radical reactions .
Biochemical Pathways
It’s known that nitrobenzoic acid derivatives can participate in the synthesis of various compounds, such as 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.34 , which can influence its bioavailability.
Result of Action
The compound’s participation in the synthesis of various compounds suggests it could have a role in modulating the activities of these compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-methyl-2-nitrobenzoic acid. For instance, the compound should be stored in a sealed, dry place at room temperature to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
The nitro group in 3-Bromo-4-methyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character of the nitro group results in lower volatility of nitro compounds
Molecular Mechanism
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . How this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not currently known and requires further study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This reaction introduces the nitro group into the aromatic ring, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 3-amino-4-methyl-2-nitrobenzoic acid.
Oxidation: Formation of 3-bromo-4-carboxy-2-nitrobenzoic acid.
Scientific Research Applications
3-Bromo-4-methyl-2-nitrobenzoic acid has diverse applications in scientific research, including:
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Bromomethyl-3-nitrobenzoic acid: Similar structure but with a different substitution pattern.
3-Methyl-2-nitrobenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.
4-Bromo-2-nitrotoluene: Similar functional groups but different positioning on the aromatic ring.
Uniqueness: 3-Bromo-4-methyl-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
3-bromo-4-methyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFRBFOZDYWGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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